molecular formula C14H17N5O2S3 B2405829 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 688353-21-1

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2405829
M. Wt: 383.5
InChI Key: MEBBNLDOCFYHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H17N5O2S3 and its molecular weight is 383.5. The purity is usually 95%.
BenchChem offers high-quality 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glutaminase Inhibition

One significant application of the compound is as a glutaminase inhibitor. A study explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, aiming to identify more potent inhibitors with improved drug-like properties. Among the analogs, one exhibited similar potency to BPTES and improved solubility, showing potential as a therapeutic agent in inhibiting glutaminase, which can attenuate the growth of human lymphoma B cells (Shukla et al., 2012).

Antifungal Properties

The compound also demonstrates antifungal properties. A study synthesized various derivatives, including those similar in structure to our compound of interest. These compounds showed significant antifungal activity against Aspergillus terreus and Aspergillus niger, suggesting their potential as effective antifungal agents (Jafar et al., 2017).

Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Another application is in inhibiting thymidylate synthase (TS) and dihydrofolate reductase (DHFR). A study synthesized N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues as potential dual inhibitors. One compound showed high potency against both human TS and DHFR, highlighting the potential of this compound class in treating diseases related to these enzymes (Gangjee et al., 2008).

Insecticidal Assessment

Compounds with structures related to our compound of interest have been evaluated for insecticidal properties. A study involved the synthesis of various heterocycles incorporating a thiadiazole moiety, assessing their effectiveness against the cotton leafworm, Spodoptera littoralis. These findings suggest potential applications of similar compounds in agriculture as insecticides (Fadda et al., 2017).

Synthesis of Pyrimidine Linked Heterocyclics

The compound's framework has been utilized in synthesizing pyrimidine-linked heterocyclic compounds. These compounds have been evaluated for their insecticidal and antibacterial potential, indicating a broad range of applications in pest control and antimicrobial treatments (Deohate & Palaspagar, 2020).

Crystal Structure Analysis

The crystal structures of similar compounds have been analyzed for a deeper understanding of their properties. This information is vital for tailoring these compounds for specific applications, such as in drug design or material science (Subasri et al., 2016).

properties

IUPAC Name

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S3/c1-4-10-17-18-13(24-10)16-9(20)6-22-14-15-8-5-7(2)23-11(8)12(21)19(14)3/h7H,4-6H2,1-3H3,(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBBNLDOCFYHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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